molecular formula C9H15N3 B2929133 N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine CAS No. 1558403-76-1

N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine

Cat. No.: B2929133
CAS No.: 1558403-76-1
M. Wt: 165.24
InChI Key: IAEJJRGJTKDCAA-UHFFFAOYSA-N
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Description

N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine: is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as imidazo[1,2-a]pyridine derivatives.

  • Reaction Steps: The compound can be synthesized through a multi-step reaction process involving the formation of intermediates and subsequent modifications.

  • Reaction Conditions: The reactions are usually carried out under specific conditions, such as refluxing in an appropriate solvent, to ensure the formation of the desired product.

Industrial Production Methods:

  • Scale-Up: The synthesis process can be scaled up for industrial production, ensuring consistent quality and yield.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can be used to introduce different substituents at specific positions on the compound.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidation reactions can yield hydroxylated or carboxylated derivatives.

  • Reduction Products: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution Products: Substitution reactions can lead to the formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, facilitating the construction of more complex molecules. Biology: It has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands. Medicine: The compound has been explored for its pharmacological properties, including its potential use as a therapeutic agent in various diseases. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives: These compounds share structural similarities and exhibit similar biological activities.

  • Other N-methylated compounds: Compounds with similar N-methyl groups may have comparable properties and applications.

Uniqueness: N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine stands out due to its specific structural features and potential applications in various fields. Its unique properties make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-10-6-8-2-3-9-11-4-5-12(9)7-8/h4-5,8,10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEJJRGJTKDCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC2=NC=CN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558403-76-1
Record name ({5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)(methyl)amine
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